molecular formula C14H22N4O B11790389 4-(5-(1-Aminopropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde

4-(5-(1-Aminopropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B11790389
M. Wt: 262.35 g/mol
InChI Key: OTAFUIGYNYOUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-(1-Aminopropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C14H22N4O It is a derivative of piperazine and pyridine, featuring an aminopropyl group and a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(1-Aminopropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Derivative: The starting material, 3-methylpyridine, undergoes a reaction with an appropriate aminating agent to introduce the aminopropyl group at the 5-position.

    Piperazine Ring Formation: The intermediate product is then reacted with piperazine under controlled conditions to form the piperazine ring.

    Introduction of the Carbaldehyde Group: Finally, the compound is subjected to formylation to introduce the carbaldehyde group at the 1-position of the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-(1-Aminopropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The carbaldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The carbaldehyde group can be reduced to form an alcohol.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-(5-(1-Aminopropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylic acid.

    Reduction: Formation of 4-(5-(1-Aminopropyl)-3-methylpyridin-2-yl)piperazine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-(1-Aminopropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-(1-Aminopropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the carbaldehyde group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(5-(1-Aminopropyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde: Similar structure but with a methyl group at the 4-position of the pyridine ring.

    4-(5-(1-Aminopropyl)-2-methylpyridin-2-yl)piperazine-1-carbaldehyde: Similar structure but with a methyl group at the 2-position of the pyridine ring.

Uniqueness

4-(5-(1-Aminopropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to the specific positioning of the aminopropyl and carbaldehyde groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H22N4O

Molecular Weight

262.35 g/mol

IUPAC Name

4-[5-(1-aminopropyl)-3-methylpyridin-2-yl]piperazine-1-carbaldehyde

InChI

InChI=1S/C14H22N4O/c1-3-13(15)12-8-11(2)14(16-9-12)18-6-4-17(10-19)5-7-18/h8-10,13H,3-7,15H2,1-2H3

InChI Key

OTAFUIGYNYOUJP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C(=C1)C)N2CCN(CC2)C=O)N

Origin of Product

United States

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